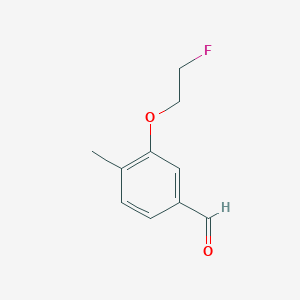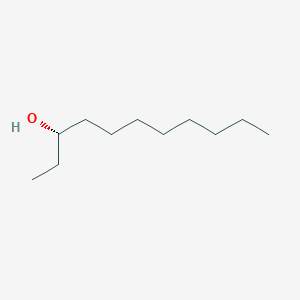
3-Undecanol, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Undecanol, (S)-, also known as (S)-3-Undecanol or (S)-Undecan-3-ol, is a secondary alcohol with the chemical formula C₁₁H₂₄O. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound is characterized by its linear carbon chain of eleven carbons with a hydroxyl group (-OH) attached to the third carbon atom, making it a secondary alcohol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Undecanol, (S)-, can be synthesized through various methods. One common approach involves the reduction of undecanal, the corresponding aldehyde, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In industrial settings, 3-Undecanol, (S)-, can be produced through the hydrogenation of undecenoic acid or its esters. This process involves the use of a catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The resulting product is then purified through distillation or recrystallization to obtain the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
3-Undecanol, (S)-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding ketone, 3-undecanone, using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form undecane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂) to form 3-undecyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃) in acetic acid or PCC in dichloromethane (CH₂Cl₂).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 3-Undecanone
Reduction: Undecane
Substitution: 3-Undecyl chloride
Applications De Recherche Scientifique
3-Undecanol, (S)-, has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studies suggest it may influence cellular processes, such as membrane fluidity and cell signaling pathways.
Medicine: Research is ongoing to explore its potential antimicrobial properties against bacteria and fungi.
Industry: It is used in the development of new materials and drug delivery systems.
Mécanisme D'action
The mechanism of action of 3-Undecanol, (S)-, involves its interaction with cell membranes. As a secondary alcohol, it can alter the fluidity of cell membranes, impacting various cellular functions. It may also interact with cell signaling pathways, although the exact mechanisms remain under investigation . Additionally, its antifungal activity is thought to be mediated by its ability to disrupt the native membrane-associated function of integral proteins .
Comparaison Avec Des Composés Similaires
3-Undecanol, (S)-, can be compared with other aliphatic alcohols such as:
Decanol (C₁₀H₂₂O): Similar in structure but with a shorter carbon chain.
Dodecanol (C₁₂H₂₆O): Has a longer carbon chain and is more effective as a fungistatic agent but does not exhibit fungicidal activity.
The uniqueness of 3-Undecanol, (S)-, lies in its specific chiral configuration and its potent antifungal properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H24O |
|---|---|
Poids moléculaire |
172.31 g/mol |
Nom IUPAC |
(3S)-undecan-3-ol |
InChI |
InChI=1S/C11H24O/c1-3-5-6-7-8-9-10-11(12)4-2/h11-12H,3-10H2,1-2H3/t11-/m0/s1 |
Clé InChI |
HCARCYFXWDRVBZ-NSHDSACASA-N |
SMILES isomérique |
CCCCCCCC[C@H](CC)O |
SMILES canonique |
CCCCCCCCC(CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



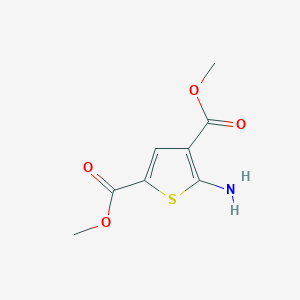
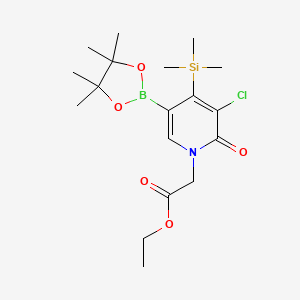
![[2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B15091060.png)
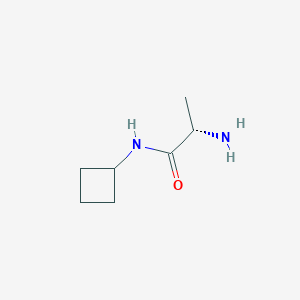
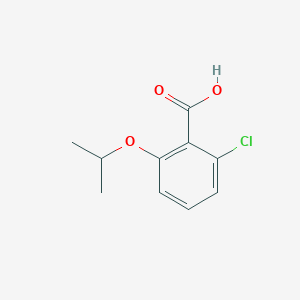
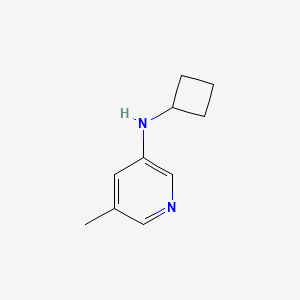
![[4-(3-Chloro-4-methylphenyl)phenyl]methanamine](/img/structure/B15091080.png)
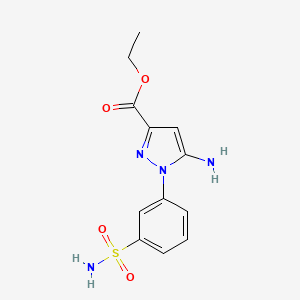
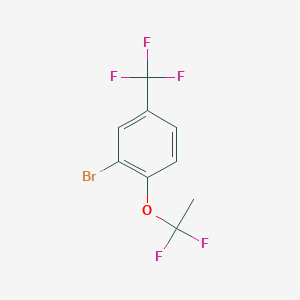
![[2-(6-Benzamidohexoxy)-3,4,5,6-tetraphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B15091094.png)
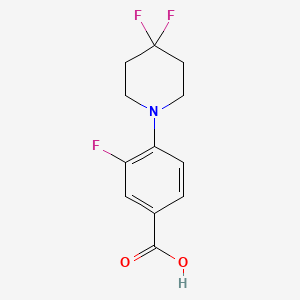
![6-Bromo-1,4-dioxaspiro[4.4]non-6-ene](/img/structure/B15091097.png)
